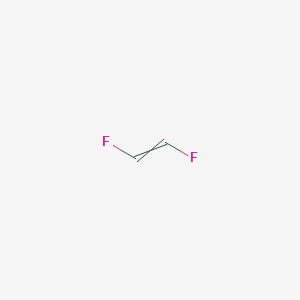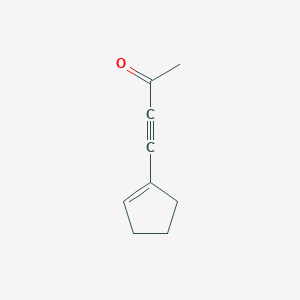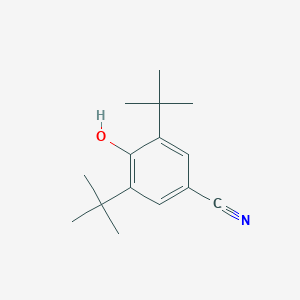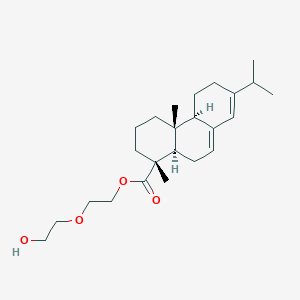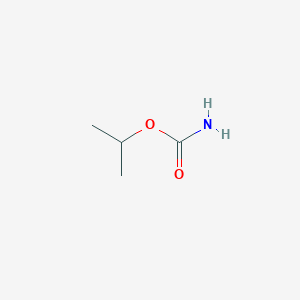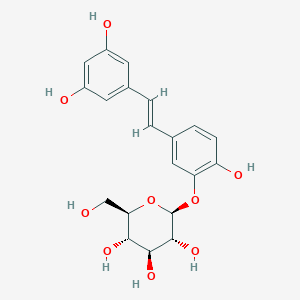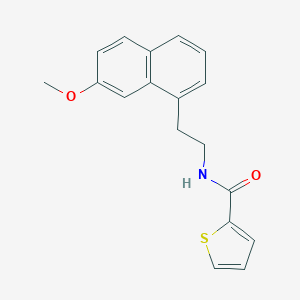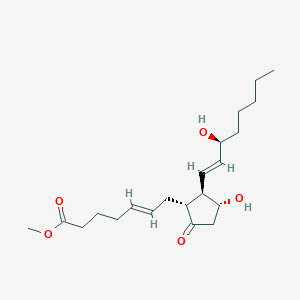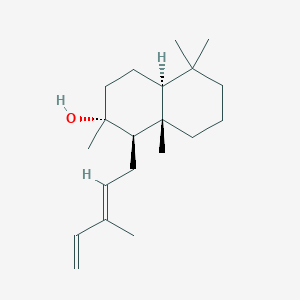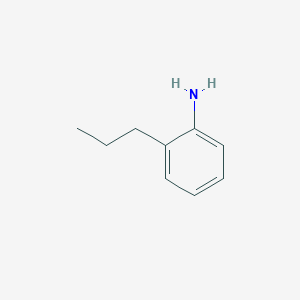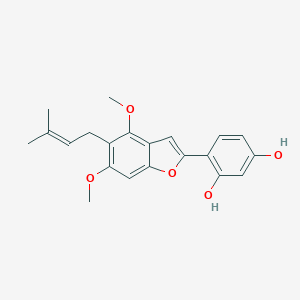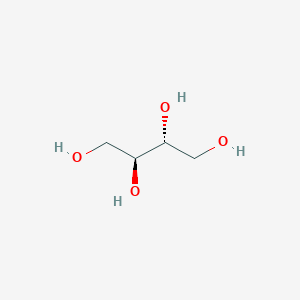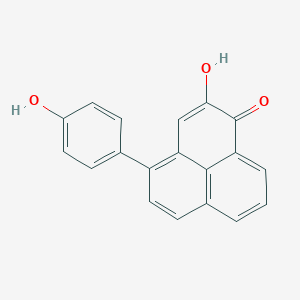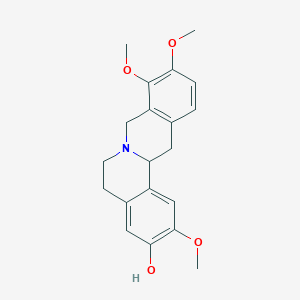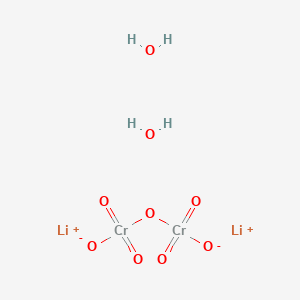
Lithium dichromate dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium dichromate dihydrate is a chemical compound that is commonly used in scientific research. This compound is a crystalline solid that is soluble in water and has a bright red color. Lithium dichromate dihydrate is commonly used in laboratory experiments due to its unique properties and its ability to act as an oxidizing agent.
Wissenschaftliche Forschungsanwendungen
Lithium-ion Battery Applications
Lithium dichromate dihydrate has found significant applications in the field of lithium-ion batteries. For instance, research has highlighted its role in creating stable electrolytes for high-voltage and safe aqueous lithium-ion batteries. The room-temperature dihydrate melt of Li salts has been demonstrated to function effectively as a stable aqueous electrolyte. This innovation opens up possibilities for high-voltage applications in aqueous electrolytes, signifying a significant breakthrough in battery technology (Ko et al., 2019).
Protection Layer for Lithium Metal
Another application lies in the development of protection layers for lithium metal. Lithium metal, due to its high reactivity, faces challenges like dendritic growth that impede its practical applications. Research has led to the development of a conformal LiF coating technique on Li surface with commercial Freon R134a as the reagent, which shows promise in reducing side reactions and enhancing cycling stability in lithium batteries (Lin et al., 2017).
Electrode Materials for Lithium-ion Batteries
Further investigations have explored the synthesis and properties of lithium-organic coordination compounds as promising candidates for lithium-inserted material in lithium-ion batteries. These materials have shown high initial discharge capacity and minimal capacity fading after several cycles, indicating their potential as efficient electrode materials (Zeng et al., 2010).
Thermal Dehydration and Phase Transitions
In the realm of material science, the thermal dehydration process of lithium metaborate dihydrate and the subsequent phase transitions of the anhydrous product have been a subject of research. Understanding the reaction steps and mechanisms of thermal dehydration contributes to the knowledge of material properties and can lead to the development of new materials with desired properties (Koga & Utsuoka, 2006).
Eigenschaften
CAS-Nummer |
10022-48-7 |
|---|---|
Produktname |
Lithium dichromate dihydrate |
Molekularformel |
Li2Cr2O7 Cr2Li2O7 |
Molekulargewicht |
266 g/mol |
IUPAC-Name |
dilithium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;dihydrate |
InChI |
InChI=1S/2Cr.2Li.2H2O.7O/h;;;;2*1H2;;;;;;;/q;;2*+1;;;;;;;;2*-1 |
InChI-Schlüssel |
GLGSRACCZFMWDT-UHFFFAOYSA-N |
SMILES |
[Li+].[Li+].O.O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |
Kanonische SMILES |
[Li+].[Li+].O.O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |
Siedepunkt |
Decomposes 368.6° F (USCG, 1999) |
Dichte |
2.34 at 86 °F (USCG, 1999) |
melting_point |
266 °F (USCG, 1999) |
Andere CAS-Nummern |
13843-81-7 |
Physikalische Beschreibung |
Lithium dichromate is an orange red to black brown crystalline powder. Denser than water. (USCG, 1999) |
Synonyme |
LITHIUM DICHROMATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



